Product packaging for Isopropyl 4-fluoro-3-hydroxybenzoate(Cat. No.:CAS No. 2379321-69-2)

Isopropyl 4-fluoro-3-hydroxybenzoate

Cat. No.: B6293763
CAS No.: 2379321-69-2
M. Wt: 198.19 g/mol
InChI Key: WZONAWVAPQBAPJ-UHFFFAOYSA-N
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Description

Isopropyl 4-fluoro-3-hydroxybenzoate is a chemical compound of interest in scientific research and development, particularly as a building block in organic synthesis and pharmaceutical manufacturing. This compound features both a fluorine atom and a phenolic hydroxyl group on the aromatic ring, which are common functional motifs in medicinal chemistry. These groups can significantly influence a molecule's electronic properties, lipophilicity, and binding affinity, making such derivatives valuable for creating structure-activity relationships (SAR) or for use as intermediates in synthesizing more complex target molecules . Related compounds, such as methyl and tert-butyl esters of 4-fluoro-3-hydroxybenzoic acid, are well-established as intermediates and pharmaceutical standards, indicating the utility of this chemical class . Furthermore, studies on structurally similar parabens (esters of 4-hydroxybenzoic acid) show that the isopropyl ester group can exhibit significant biological activity, such as increased cell proliferation in model systems, highlighting the importance of the ester moiety in biological interactions . Researchers may utilize this compound in areas including drug discovery, materials science, and as a precursor for further chemical modification. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO3 B6293763 Isopropyl 4-fluoro-3-hydroxybenzoate CAS No. 2379321-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-fluoro-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZONAWVAPQBAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of Isopropyl 4-fluoro-3-hydroxybenzoate

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into readily available starting materials. The primary disconnection is the ester linkage, which is a reliable and common transformation. This bond can be cleaved to reveal the two key precursors: 4-fluoro-3-hydroxybenzoic acid and isopropanol (B130326).

Further deconstruction of 4-fluoro-3-hydroxybenzoic acid via a disconnection of the carboxyl group (a carboxylation reaction in the forward synthesis) leads to 4-fluorophenol (B42351), a key fluorinated intermediate. This simplifies the synthetic challenge to the regioselective functionalization of a fluorinated phenol (B47542).

Retrosynthetic Pathway:

Target: this compound

Disconnection 1 (Ester C-O bond): Leads to 4-fluoro-3-hydroxybenzoic acid and Isopropanol.

Disconnection 2 (Aryl C-C bond): Leads to 4-fluorophenol.

This analysis establishes a clear synthetic route: prepare 4-fluorophenol, regioselectively introduce a carboxyl group to form 4-fluoro-3-hydroxybenzoic acid, and finally, esterify the acid with isopropanol.

Pathways for the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid Precursors

The cornerstone of the synthesis is the creation of the 4-fluoro-3-hydroxybenzoic acid scaffold. This requires careful control over the introduction and positioning of the functional groups on the benzene (B151609) ring.

The primary building block identified in the retrosynthetic analysis is 4-fluorophenol. A common industrial method for its synthesis starts from fluorobenzene (B45895). One documented method involves the following steps google.com:

Fluorobenzene is treated with dilute sulfuric acid.

Sodium sulfite (B76179) is added, followed by sodium hydroxide (B78521), and the mixture is refluxed to generate sodium 4-fluorophenoxide.

Subsequent treatment under specific conditions yields 4-fluorophenol google.com.

Alternative modern approaches for generating fluorinated aromatics include the deoxyfluorination of phenols. These methods can convert a phenolic hydroxyl group into a fluorine atom using reagents like sulfuryl fluoride (B91410) (SO₂F₂) acs.orgresearchgate.net. While phenols are readily available, this route would require a different starting material than the direct fluorobenzene approach to arrive at the necessary 4-fluorophenol intermediate.

With 4-fluorophenol in hand, the next critical step is the introduction of a carboxylic acid group.

Carboxylation of Fluorinated Phenols: A direct and regioselective method for the carboxylation of 4-fluorophenol is a variation of the Kolbe-Schmitt reaction. A patented process describes dissolving 4-fluorophenol and potassium hydroxide in water. Carbon dioxide gas is then introduced into the solution at an elevated temperature (40-60°C), leading to the formation of the potassium salt of 4-fluoro-3-hydroxybenzoic acid google.com. Subsequent acidification yields the desired product google.com.

Hydroxylation of Fluorinated Benzoic Acids: An alternative conceptual route involves the hydroxylation of a pre-existing fluorinated benzoic acid, such as 4-fluorobenzoic acid. This pathway presents significant regiochemical challenges. The direct hydroxylation of benzoic acids can be achieved using various oxidizing systems, sometimes involving transition metal catalysts researchgate.netrsc.org. However, controlling the position of the incoming hydroxyl group is often difficult, leading to mixtures of isomers. The electronic properties of the fluorine atom and the carboxyl group would direct the incoming hydroxyl group, but achieving exclusive formation of the 3-hydroxy isomer would require a highly specific and selective hydroxylation protocol. Studies on the ozonation of benzoic acids also explore hydroxylation mechanisms, which are relevant for understanding these transformations nih.gov.

The regioselectivity of the carboxylation of 4-fluorophenol is crucial for the successful synthesis of the target precursor. The directing effects of the existing hydroxyl and fluoro substituents on the aromatic ring govern the position of the incoming electrophile (in this case, CO₂). The hydroxyl group is a strong activating ortho-, para-director. Since the para position is blocked by the fluorine atom, the incoming carboxyl group is directed to one of the ortho positions.

A specific method that achieves high regioselectivity has been documented in patent literature. By reacting 4-fluorophenol with potassium hydroxide and then introducing carbon dioxide gas at a controlled temperature of 40-60°C, the carboxyl group is selectively introduced at the position ortho to the hydroxyl group and meta to the fluorine atom, yielding 3-hydroxy-4-fluorobenzoic acid with high efficiency google.com.

Table 1: Regioselective Carboxylation of 4-Fluorophenol

ReactantsReagentsConditionsProductYieldReference
4-Fluorophenol1. Potassium Hydroxide (KOH) 2. Carbon Dioxide (CO₂) 3. Sulfuric Acid (H₂SO₄)1. Dissolve in water 2. Heat to 40-60°C with CO₂ 3. Acidify and reflux4-Fluoro-3-hydroxybenzoic acid73.1% google.com

Esterification Reactions for Isopropyl Moiety Introduction

The final stage of the synthesis involves attaching the isopropyl group to the carboxylic acid function of the 4-fluoro-3-hydroxybenzoic acid scaffold.

Direct esterification is a straightforward method for this transformation.

Fischer-Speier Esterification: The classic approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid (4-fluoro-3-hydroxybenzoic acid) with an excess of the alcohol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) organic-chemistry.org. The reaction is heated to reflux to drive the equilibrium towards the formation of the ester and water libretexts.orgmasterorganicchemistry.com. To achieve high yields, the water produced during the reaction is typically removed, for instance, by azeotropic distillation. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. masterorganicchemistry.com

Esterification via Acyl Chloride Intermediate: A more reactive and often higher-yielding alternative involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. A method analogous to the synthesis of methyl 4-fluoro-3-hydroxybenzoate can be employed. In this approach, 4-fluoro-3-hydroxybenzoic acid is first reacted with thionyl chloride (SOCl₂). This reaction converts the carboxylic acid into the highly reactive 4-fluoro-3-hydroxybenzoyl chloride. The intermediate acyl chloride is then reacted directly with isopropanol to form this compound. This method avoids the equilibrium limitations of the Fischer esterification and often proceeds under milder conditions. A similar strategy using thionyl chloride is employed for the synthesis of isopropyl p-hydroxybenzoate, demonstrating its effectiveness for this type of transformation. google.com

Transesterification Processes and Considerations

Transesterification is a chemical process that transforms one ester into another by reacting it with an alcohol. ucla.edu This equilibrium reaction is a significant alternative to direct esterification, particularly when the starting carboxylic acid is difficult to handle or when a specific ester precursor is more readily available. The general mechanism involves the acid-catalyzed reaction of an ester (e.g., a methyl or ethyl benzoate) with an alcohol (in this case, isopropanol) to produce the desired isopropyl ester and a different alcohol byproduct (e.g., methanol (B129727) or ethanol). ucla.edu

Key considerations for a successful transesterification include:

Equilibrium Shift: As a reversible reaction, the equilibrium must be shifted towards the product side. This is commonly achieved by using a large excess of the reactant alcohol (isopropanol) or by removing the alcohol byproduct (e.g., methanol) from the reaction mixture as it forms. ucla.edu

Catalyst Selection: The reaction can be catalyzed by acids or bases. Acid catalysts, such as sulfuric acid, protonate the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by the alcohol. ucla.edu

Enzymatic Catalysis: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym 435), have demonstrated high activity in the transesterification of various methyl (hydroxy)benzoates. nih.gov These enzymatic methods offer the advantage of operating under milder, often solvent-free conditions. nih.gov For instance, research on hydroxybenzoates shows that transesterification activity can be significantly higher (up to 25-fold) than direct esterification activity for preparing certain long-chain esters. nih.gov The position of substituents on the phenyl ring influences the reaction rate, with ortho- and meta-substituted benzoates often showing higher reactivity than para-substituted ones in lipase-catalyzed systems. nih.gov

Ionic Liquids: Superbase-derived ionic liquids, such as 1,8-diazabicyclo[5.4.0]undec-7-ene levulinate ([DBUH]Lev), have emerged as effective catalysts for homogeneous transesterification, offering a reusable and efficient system. rsc.org

Catalyst Systems for Esterification of Benzoic Acid Derivatives

The direct esterification of a carboxylic acid with an alcohol, often referred to as Fischer-Speier esterification, is a fundamental reaction heavily reliant on the choice of catalyst. mdpi.comorganic-chemistry.orgbyjus.com The catalyst's role is to activate the carboxylic acid's carbonyl group for nucleophilic attack by the alcohol. mdpi.comorganic-chemistry.org A wide array of catalysts has been developed and optimized for the esterification of benzoic acid and its derivatives.

Homogeneous Catalysts:

Brønsted Acids: Traditional strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are widely used due to their effectiveness and low cost. mdpi.comorganic-chemistry.orggoogle.comgoogle.commasterorganicchemistry.com They operate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com

Lewis Acids: Metal salts, including those of hafnium(IV) and zirconium(IV), can catalyze direct ester condensation. organic-chemistry.org

Deep Eutectic Solvents (DES): A mixture of p-toluenesulfonic acid (as the hydrogen bond donor) and benzyltriethylammonium chloride (as the hydrogen bond acceptor) can act as a dual solvent-catalyst system. dergipark.org.tr This approach has shown high conversions for benzoic acid esterification in solvent-free conditions and offers benefits like reusability and being environmentally friendly. dergipark.org.tr

Heterogeneous Catalysts:

Metal-Based Catalysts: Compounds of tin, titanium, and zirconium, used as finely divided metals, oxides, or soluble organic salts, are effective high-temperature catalysts, typically requiring temperatures above 180°C to achieve full activity. google.comgoogle.com Tin(II) compounds are particularly noted for their catalytic role. google.com A solid acid catalyst of titanium-zirconium has been studied for the synthesis of a series of methyl benzoate (B1203000) compounds, showing good activity. researchgate.net

Modified Clays and Zeolites: Phosphoric acid-modified Montmorillonite K-10 clay has proven to be an efficient solid acid catalyst for the esterification of various aromatic carboxylic acids under solvent-free conditions. ijstr.org Zeolites, such as WO₃-loaded Y-zeolite, also exhibit high activity and selectivity in esterification reactions. researchgate.net

Metal-Organic Frameworks (MOFs): For fluorinated aromatic carboxylic acids, the UiO-66-NH₂ MOF has been employed as a heterogeneous catalyst for methyl esterification. nih.gov The electron-withdrawing nature of the fluorine atom makes the carboxylic group's carbon more electrophilic, facilitating the reaction. nih.gov

Table 1: Catalyst Systems for Esterification of Benzoic Acid Derivatives

Catalyst Type Specific Examples Operating Conditions Advantages/Considerations
Homogeneous Brønsted Acids Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) Typically reflux temperatures Low cost, effective; can cause corrosion and purification challenges. researchgate.net
Homogeneous Lewis Acids Hafnium(IV) and Zirconium(IV) salts Varies Can catalyze direct condensation. organic-chemistry.org
Deep Eutectic Solvents (DES) p-TSA & Benzyltriethylammonium chloride 55-75°C, solvent-free High conversion, reusable, environmentally friendly. dergipark.org.tr
Heterogeneous Metal-Based Tin(II) oxalate, Titanium compounds, Zirconium compounds High temperatures (>180°C) High-temperature activity, separable from reaction mixture. google.comgoogle.com
Heterogeneous Clays/Zeolites Phosphoric acid-modified Montmorillonite K-10, WO₃/Y-zeolite Reflux, solvent-free Reusable solid acid, environmentally benign. ijstr.orgresearchgate.net
Metal-Organic Frameworks (MOFs) UiO-66-NH₂ Varies High surface area, suitable for fluorinated substrates. nih.gov
Enzymatic (for transesterification) Immobilized Candida antarctica lipase B (Novozym 435) Mild temperatures, solvent-free High selectivity, mild conditions. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

Following the synthesis of this compound, a multi-step purification process is essential to remove unreacted starting materials, catalysts, and any byproducts formed during the reaction. The final purity of the compound is critical for its subsequent use. The techniques employed are often a combination of extraction, washing, crystallization, and chromatography.

Primary Purification Steps:

Washing/Extraction: The crude reaction mixture is often first treated to remove the acid catalyst. This can involve washing with an aqueous sodium carbonate solution, which neutralizes the acid catalyst, converting it into a salt that partitions into the aqueous layer. youtube.com For hydroxybenzoate esters, a purification method involves adding an acidic aqueous solution to the crude composition to separate it into an organic layer and an aqueous layer, which efficiently removes unreacted carboxylic acid and catalyst residues. google.com

Drying: After aqueous washing, the organic layer containing the ester is typically dried using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663), to remove residual water. youtube.com

Distillation: Simple or fractional distillation can be used to separate the final ester product from lower-boiling point impurities or excess alcohol. google.comyoutube.com However, for high-boiling point esters, this method may require vacuum distillation to prevent thermal decomposition. nih.gov

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude ester product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound crystallizes out of the solution, leaving impurities behind in the mother liquor. A patent for the preparation of isopropyl p-hydroxybenzoate describes a crystallization and recrystallization step using toluene (B28343) as a solvent to achieve a qualified product purity. google.com The precipitated crystals are then collected by filtration, washed, and dried. google.com

Isolation of Impurities: In cases where minor impurities are difficult to remove by standard methods or when their structure needs to be identified, chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is highly effective for isolating and purifying small quantities of specific compounds from complex mixtures. nih.govnih.gov It has been used to isolate process-related impurities in active pharmaceutical ingredients like Rizatriptan benzoate for subsequent structural elucidation by spectroscopic methods (NMR, Mass Spectrometry). nih.gov

Flash Chromatography: This is a faster version of traditional column chromatography, using pressure to speed up the flow of the solvent. It is often used for the initial separation and isolation of components in a mixture before final purification by other means, such as preparative HPLC. researchgate.net

Table 2: Purification and Isolation Techniques

Technique Purpose Description Key Considerations
Aqueous Washing Removal of acid catalyst and water-soluble impurities. The crude product is mixed with a basic (e.g., sodium carbonate) or acidic aqueous solution to extract impurities. youtube.comgoogle.com Layer separation can be difficult for some compositions. google.com
Drying Removal of residual water from the organic phase. Anhydrous salts like sodium sulfate are added to the organic solution containing the product. youtube.com The drying agent must be thoroughly removed (e.g., by filtration) before solvent evaporation.
Distillation Separation based on boiling point differences. The mixture is heated to vaporize components, which are then condensed and collected. Vacuum is used for high-boiling compounds. nih.govgoogle.com The compound must be thermally stable at its boiling point.
Crystallization High-purity isolation of solid compounds. The crude solid is dissolved in a minimal amount of hot solvent and allowed to cool, forming pure crystals. google.comgoogle.com Solvent selection is crucial for achieving good recovery and purity.
Preparative HPLC Isolation of specific impurities or the final product in high purity. A high-pressure liquid chromatograph is used to separate components of a mixture on a preparative scale. nih.govnih.gov It is typically used for smaller quantities and can be resource-intensive.
Flash Chromatography Rapid separation and isolation of compounds. Air pressure is used to speed up solvent flow through a chromatography column for faster separation. researchgate.net Provides less resolution than HPLC but is faster for initial purification.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Aromatic Esters

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the local electronic environment of specific nuclei within a molecule. For fluorinated aromatic esters like Isopropyl 4-fluoro-3-hydroxybenzoate, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. In this compound, the spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the hydroxyl proton.

The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the carboxylate group is expected to be the most deshielded due to the electron-withdrawing nature of the ester. The fluorine and hydroxyl substituents will also influence the chemical shifts of the adjacent aromatic protons. The isopropyl group will exhibit a septet for the methine (CH) proton, coupled to the twelve equivalent methyl protons, which will appear as a doublet. The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to -COO)7.6 - 7.8Doublet of doublets (dd)J(H-H) ≈ 8.0, J(H-F) ≈ 2.0
Aromatic H (ortho to -OH)7.3 - 7.5Doublet of doublets (dd)J(H-H) ≈ 8.0, J(H-F) ≈ 4.0
Aromatic H (meta to -COO)7.0 - 7.2Triplet (t)J(H-H) ≈ 8.0
Isopropyl CH5.1 - 5.3SeptetJ(H-H) ≈ 6.0
Isopropyl CH₃1.3 - 1.4Doublet (d)J(H-H) ≈ 6.0
Phenolic OH9.0 - 10.0Broad Singlet (br s)-

Note: Predicted values are based on analysis of similar structures and known substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group.

The carbonyl carbon is typically found in the 160-170 ppm region. The aromatic carbons will have their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine atom will exhibit a large C-F coupling constant, appearing as a doublet. The carbons bonded to the oxygen atoms of the ester and hydroxyl groups will be shifted downfield. The isopropyl carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C=O (Ester)164 - 166Singlet
C-F155 - 158Doublet (¹JCF ≈ 240-250 Hz)
C-OH148 - 150Doublet (²JCF ≈ 10-15 Hz)
Aromatic C (ipso to -COO)122 - 124Doublet (³JCF ≈ 3-5 Hz)
Aromatic CH (ortho to -COO)128 - 130Singlet
Aromatic CH (ortho to -OH)118 - 120Doublet (²JCF ≈ 20-25 Hz)
Aromatic CH (meta to -COO)115 - 117Doublet (³JCF ≈ 5-8 Hz)
Isopropyl CH69 - 71Singlet
Isopropyl CH₃21 - 23Singlet

Note: Predicted values are based on analysis of related compounds like 4-fluoro-3-hydroxybenzoic acid and isopropyl p-hydroxybenzoate. chemicalbook.comnih.govspectrabase.com Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. diva-portal.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. The multiplicity of the signal will be a result of couplings to nearby aromatic protons. It is anticipated to appear as a doublet of doublets, or a multiplet, due to coupling with the ortho and meta protons on the aromatic ring. The large chemical shift range of ¹⁹F NMR makes it a powerful tool for identifying fluorinated compounds and detecting impurities. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the coupled aromatic protons and between the isopropyl methine and methyl protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl and ipso-aromatic carbons) and for piecing together the molecular fragments. For instance, a correlation between the isopropyl methine proton and the ester carbonyl carbon would confirm the ester linkage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₁₀H₁₁FO₃.

Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways are expected:

Loss of the isopropyl group: A common fragmentation for isopropyl esters is the loss of the isopropyl radical or propene, leading to a prominent peak corresponding to the 4-fluoro-3-hydroxybenzoyl cation.

Decarboxylation: Loss of a CO₂ molecule from the molecular ion or fragment ions is another possible pathway.

Cleavage of the ester group: Fragmentation can occur at the ester linkage, yielding ions corresponding to the acylium ion and the isopropyl cation.

Table 3: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted) Possible Fragment Ion Formula
198.0692[M]⁺[C₁₀H₁₁FO₃]⁺
156.0246[M - C₃H₆]⁺[C₇H₄FO₃]⁺
139.0220[M - C₃H₇O]⁺[C₇H₄FO₂]⁺
111.0274[C₆H₄FO]⁺[C₆H₄FO]⁺
43.0548[C₃H₇]⁺[C₃H₇]⁺

Note: The predicted exact masses are calculated based on the most abundant isotopes. The molecular ion [M]⁺ corresponds to the intact molecule that has been ionized.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit several key absorption bands that confirm its structure.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadness resulting from hydrogen bonding.

C-H Stretches: Absorptions for aromatic C-H stretching are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl group of the aromatic ester. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.

C-O Stretches: The spectrum will show strong absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and the phenol (B47542).

C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ is expected for the C-F bond.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch3200 - 3600Broad, Strong
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 3000Medium
Ester C=O Stretch1680 - 1710Strong, Sharp
Aromatic C=C Bending1500 - 1600Medium to Strong
C-O Stretch (Ester & Phenol)1100 - 1300Strong
C-F Stretch1200 - 1280Strong

Note: The predicted wavenumber ranges are based on typical values for these functional groups.

Advanced X-ray Crystallography for Solid-State Structure Determination (If Applicable)

As of the latest available literature, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported. The determination of the solid-state structure of this compound through X-ray crystallography is crucial for a complete understanding of its molecular geometry, intermolecular interactions, and packing in the crystalline lattice. Such a study, when conducted, would provide precise measurements of bond lengths, bond angles, and torsion angles, offering unequivocal proof of the compound's three-dimensional structure.

While data for the specific title compound is not available, crystallographic studies on structurally related compounds can offer insights into the expected molecular conformations and hydrogen-bonding motifs. For instance, the crystal structures of various benzoate (B1203000) derivatives have been extensively studied, revealing common packing arrangements and the significant role of substituents on the benzene (B151609) ring in directing intermolecular forces.

A future X-ray crystallographic study of this compound would be anticipated to reveal key structural details. The data table below illustrates the type of information that would be obtained from such an analysis. The values presented are hypothetical and serve as a placeholder for future experimental data.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Empirical Formula C₁₀H₁₁FO₃
Formula Weight 200.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value to be determined
b (Å) Value to be determined
c (Å) Value to be determined
α (°) 90
β (°) Value to be determined
γ (°) 90
Volume (ų) Value to be determined
Z 4
Density (calculated) (g/cm³) Value to be determined
Absorption Coefficient (mm⁻¹) Value to be determined
R-factor Value to be determined

The elucidation of the crystal structure would also detail the hydrogen-bonding network. It is expected that the hydroxyl group and the carbonyl oxygen of the ester would be involved in significant intermolecular hydrogen bonds, potentially forming dimers or extended chains within the crystal lattice. The fluorine atom's influence on the crystal packing, through possible C—H···F or other weak interactions, would also be a key area of interest in the structural analysis.

Mechanistic Investigations of Chemical Reactions

Reaction Pathways Involving the Ester Functionality

The isopropyl ester group is a primary site for nucleophilic attack, leading to a variety of important chemical transformations. These reactions are fundamental to the modification and degradation of the molecule.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. wikipedia.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and is essentially the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol (B130326) regenerates the catalyst and yields 4-fluoro-3-hydroxybenzoic acid. youtube.comlibretexts.org The use of a large excess of water can shift the equilibrium towards the products. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible process that goes to completion. wikipedia.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the isopropoxide ion as the leaving group. The isopropoxide is a strong base and immediately deprotonates the newly formed 4-fluoro-3-hydroxybenzoic acid, driving the reaction to completion and forming the corresponding carboxylate salt and isopropanol. chemistrysteps.comlibretexts.org The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

Hydrolysis Condition Catalyst/Reagent Key Mechanistic Steps Reversibility Products
AcidicH₃O⁺ (catalytic)1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of isopropanolReversible4-Fluoro-3-hydroxybenzoic acid + Isopropanol
Basic (Saponification)OH⁻ (stoichiometric)1. Nucleophilic attack by OH⁻2. Elimination of isopropoxide3. Deprotonation of carboxylic acidIrreversible4-Fluoro-3-hydroxybenzoate salt + Isopropanol

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. almerja.com This reaction can be catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the desired product, the alcohol reactant is typically used in a large excess. almerja.com

For Isopropyl 4-fluoro-3-hydroxybenzoate, reaction with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid or base catalyst would lead to the formation of a new ester (e.g., methyl or ethyl 4-fluoro-3-hydroxybenzoate) and isopropanol. The equilibrium of the reaction is influenced by the relative stabilities of the reactants and products, and the relative concentrations of the alcohols. researchgate.net The use of isopropanol as a co-solvent has been studied in transesterification reactions, which can influence reaction rates and phase separation. researchgate.net

Nucleophilic acyl substitution is a broad class of reactions characteristic of carboxylic acid derivatives, including esters. libretexts.orgunizin.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the isopropoxide ion). libretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend, with acid chlorides being the most reactive and amides being the least. Esters are of intermediate reactivity. unizin.orgpearson.com

A key example is the reaction with amines (aminolysis), which converts an ester into an amide. The reaction of this compound with ammonia (B1221849) or a primary or secondary amine would yield the corresponding 4-fluoro-3-hydroxybenzamide. This reaction may require heating or catalysis, as amines are weaker nucleophiles than hydroxide ions and the isopropoxide is not an exceptionally good leaving group. youtube.comstudentdoctor.net

Reactivity of the Aromatic Ring System

The substituted benzene (B151609) ring of this compound is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles. The regiochemical outcome of these reactions is governed by the electronic and steric properties of the existing substituents.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of substitution are determined by the activating/deactivating and directing effects of the substituents already present on the ring.

The substituents on the ring of this compound have the following effects:

-OH (Hydroxyl): Strongly activating and ortho, para-directing.

-F (Fluoro): Deactivating (due to induction) but ortho, para-directing (due to resonance).

-COOiPr (Isopropyl Ester): Deactivating and meta-directing.

The directing effects of these groups are summarized below:

Substituent Position Electronic Effect Directing Effect
-OH3ActivatingOrtho, Para
-F4DeactivatingOrtho, Para
-COOiPr1DeactivatingMeta

The powerful activating and ortho, para-directing effect of the hydroxyl group at position 3 will dominate the regioselectivity of electrophilic aromatic substitution. The positions ortho (2 and 4) and para (6) to the hydroxyl group are activated. However, position 4 is already occupied by the fluorine atom. Therefore, electrophilic attack is most likely to occur at positions 2 and 6. Steric hindrance from the adjacent isopropyl ester group at position 1 might slightly disfavor substitution at position 2, potentially making position 6 the most favored site for many electrophiles. The deactivating ester group will direct incoming electrophiles to position 5, but this effect is much weaker than the activating effect of the hydroxyl group.

For common EAS reactions like nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃), the major products would be the 2- and 6-substituted derivatives of this compound.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the fluorine atom at position 4 can potentially act as a leaving group. Fluorine is an effective leaving group in SNAr reactions because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

Oxidative and Reductive Transformations of Aromatic Moiety

The aromatic ring of this compound is susceptible to both oxidative and reductive transformations, influenced by the electronic nature of its substituents. The electron-donating hydroxyl group and the electron-withdrawing fluorine atom and isopropyl ester group create a complex electronic environment that dictates the regioselectivity and feasibility of these reactions.

Oxidative Transformations:

The oxidation of phenolic compounds can proceed via various mechanisms, often involving the formation of phenoxyl radicals or quinone-type structures. In the case of compounds analogous to this compound, such as 4-fluorophenol (B42351), oxidative dearomatization has been observed. For instance, enzymatic oxidation of 4-fluorophenol using cytochrome P450 can lead to the formation of 1,4-benzoquinone (B44022) with the elimination of fluoride (B91410). researchgate.netnih.gov This suggests that the aromatic ring of this compound could undergo similar transformations under appropriate oxidative conditions, potentially leading to quinone-like products. The initial step would likely involve the formation of a phenoxyl radical at the hydroxyl position, which is a common pathway for phenol (B47542) oxidation.

Furthermore, studies on the biotransformation of fluorophenols by various microorganisms have shown that hydroxylation of the aromatic ring is a common metabolic pathway. researchgate.net For example, Rhodococcus opacus has been shown to convert 4-fluorophenol to 4-fluorocatechol. This suggests that under specific enzymatic or chemical conditions, the aromatic ring of this compound could be further hydroxylated.

Reductive Transformations:

The reduction of the aromatic moiety of this compound is expected to be challenging due to the inherent stability of the benzene ring. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions, the aromatic ring could be reduced to a cyclohexyl ring.

More specific to the ester functionality, the reduction of fluorinated aromatic esters has been documented. For example, the electrochemical reduction of pentafluorobenzoic acid can lead to the reduction of the aromatic ring or the carboxylic acid group, depending on the reaction conditions. rsc.org While this applies to a more heavily fluorinated system, it indicates that the ester group in this compound could potentially be reduced to an alcohol (4-fluoro-3-hydroxybenzyl alcohol) or the entire molecule could undergo reduction under specific electrochemical protocols. The presence of the fluorine atom can influence the reduction potential and the reaction pathway.

TransformationReagents/Conditions (Analogous Systems)Expected Product(s) for this compound
Oxidation Cytochrome P450, O₂ (for 4-fluorophenol)Isopropyl 4-fluoro-1,3-benzoquinone
Rhodococcus opacus (for 4-fluorophenol)Isopropyl 4-fluoro-3,x-dihydroxybenzoate
Reduction H₂, High Pressure/Temperature, CatalystIsopropyl 4-fluoro-3-hydroxycyclohexanecarboxylate
Electrochemical Reduction (for pentafluorobenzoic acid)Isopropyl 4-fluoro-3-hydroxybenzyl alcohol or further reduced products

Role of the Hydroxyl Group in Reaction Mechanisms

The hydroxyl group is a key functional group that significantly influences the reactivity of this compound. Its acidic nature, ability to be derivatized, and participation in intramolecular interactions are central to its chemical behavior.

The hydroxyl group of this compound is weakly acidic and can be deprotonated by a suitable base to form a phenolate (B1203915) anion. The acidity of this hydroxyl group is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing fluorine atom and the isopropyl ester group are expected to increase the acidity of the phenol compared to phenol itself by stabilizing the resulting phenoxide ion through inductive effects.

The pKa value of a phenol is a quantitative measure of its acidity. For comparison, the pKa of phenol is approximately 10. For fluorophenols, the position of the fluorine atom significantly affects the pKa. For instance, 2-fluorophenol (B130384) has a pKa of 8.7, while 4-fluorophenol has a pKa of 9.9. quora.com The increased acidity of 2-fluorophenol is attributed to the strong electron-withdrawing inductive effect of the fluorine atom at the ortho position. In this compound, the fluorine atom is ortho to the hydroxyl group, which would suggest a lower pKa (higher acidity) compared to phenol. However, the presence of the para-isopropyl carboxylate group, which is also electron-withdrawing, would further contribute to the stabilization of the phenoxide, thus increasing the acidity.

The formation of the phenolate is a crucial step in many reactions, as the phenoxide ion is a much stronger nucleophile than the neutral phenol. This enhanced nucleophilicity allows it to participate in reactions such as O-alkylation and O-acylation.

Compound (for comparison)pKa
Phenol~10
2-Fluorophenol8.7 quora.com
4-Fluorophenol9.9 quora.com
4-Chlorophenol9.41 stackexchange.com
4-Bromophenol9.17 stackexchange.com

The hydroxyl group of this compound can undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions typically proceed via the nucleophilic attack of the hydroxyl group or the corresponding phenolate on an electrophilic carbon atom.

O-Alkylation:

O-alkylation is commonly achieved by reacting the corresponding phenolate with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis. The choice of base and solvent is critical. For sterically hindered phenols, stronger bases and polar aprotic solvents are often required to achieve good yields of the O-alkylated product and to minimize competing C-alkylation. google.compharmaxchange.info For a molecule like this compound, reaction with an alkylating agent in the presence of a base like potassium carbonate in a solvent such as DMF or acetone (B3395972) would be a typical procedure to form the corresponding ether.

O-Acylation:

O-acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an ester. This reaction can be catalyzed by either an acid or a base. Base catalysis, which proceeds through the more nucleophilic phenolate, is generally more common for phenols. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding acetate (B1210297) ester. Phase-transfer catalysis has also been shown to be an efficient method for the O-acylation of phenols. lew.ro

ReactionTypical ReagentsProduct Type
O-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF)Aryl ether
O-Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Aryl ester
Acid anhydride (e.g., (CH₃CO)₂O), Acid or Base catalystAryl ester

The presence of a fluorine atom ortho to the hydroxyl group in this compound allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). The existence and strength of such hydrogen bonds in o-fluorophenols have been a subject of considerable study.

Theoretical and spectroscopic investigations suggest that a weak intramolecular hydrogen bond does exist in o-fluorophenol. stackexchange.comquora.com This interaction can influence the conformation of the molecule and its physical and chemical properties. For instance, the formation of an intramolecular hydrogen bond can affect the acidity of the phenolic proton. It can make the proton slightly less available for donation to a solvent, potentially increasing the pKa compared to a scenario without this interaction.

The strength of the O-H···F hydrogen bond is generally considered to be weaker than that of O-H···O or O-H···N hydrogen bonds. The geometry of the molecule, including the distance and angle between the O-H and F atoms, plays a crucial role in determining the strength of this interaction. In this compound, the ester group at the para position is unlikely to sterically hinder the formation of the intramolecular hydrogen bond. This interaction could influence the reactivity of the hydroxyl group by affecting its nucleophilicity and acidity. For example, the intramolecular hydrogen bond might need to be broken for the hydroxyl group to act as a nucleophile in O-alkylation or O-acylation reactions, potentially affecting the reaction kinetics.

Interacting GroupsType of InteractionPotential Effect on Reactivity
ortho-OH and FIntramolecular Hydrogen Bond (O-H···F)- Influences molecular conformation- May slightly decrease acidity by stabilizing the protonated form- May need to be disrupted for O-alkylation/acylation to occur

Therefore, it is not possible to generate a scientifically accurate and detailed article strictly adhering to the provided outline and content requirements at this time. Further research would be needed if and when such studies are published.

Computational Chemistry and Theoretical Studies

Reaction Mechanism Modeling and Transition State Analysis

The formation of Isopropyl 4-fluoro-3-hydroxybenzoate, typically through the esterification of 4-fluoro-3-hydroxybenzoic acid with isopropanol (B130326), is a prime candidate for computational modeling. Such studies provide deep insights into the reaction's energetic landscape and the structures of transient species.

The acid-catalyzed esterification of carboxylic acids like 4-fluoro-3-hydroxybenzoic acid generally proceeds through a series of established steps. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool to map out the potential energy surface of this reaction. rsc.org

A plausible reaction pathway for the formation of this compound that would be investigated computationally includes:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-fluoro-3-hydroxybenzoic acid, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Water Elimination: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the final product, this compound, and regenerate the acid catalyst.

Each of these steps can be modeled to determine the geometry and energy of the reactants, intermediates, transition states, and products. The influence of the fluoro and hydroxyl substituents on the electron density distribution and reactivity of the benzene (B151609) ring would be a key aspect of this analysis. researchgate.net

A primary goal of reaction mechanism modeling is the quantitative prediction of the reaction's kinetics. By locating the transition state structures for each elementary step, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants.

For the esterification of 4-fluoro-3-hydroxybenzoic acid, DFT calculations would provide the Gibbs free energy of activation (ΔG‡). This value is crucial for understanding the feasibility and rate of the reaction under different conditions. For instance, kinetic studies on the esterification of benzoic acid with butanol have determined activation energies in the range of 58 kJ/mol. dnu.dp.uaresearchgate.net Similar computational studies on the formation of this compound would allow for a comparison of the electronic effects of the fluoro and hydroxyl groups on the reaction barrier.

Table 1: Hypothetical Computationally Derived Kinetic Parameters for the Esterification of 4-fluoro-3-hydroxybenzoic acid

Reaction StepActivation Energy (Ea) (kJ/mol)Rate Constant (k) (s⁻¹)
Nucleophilic Attack55 - 6510³ - 10⁴
Water Elimination70 - 8010¹ - 10²

Note: The values in this table are hypothetical and represent typical ranges expected for such a reaction based on analogous systems. Actual values would require specific DFT calculations for this compound.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide data that aids in its structural characterization.

Theoretical predictions of spectroscopic data are typically performed using DFT methods, often with hybrid functionals like B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.netasianpubs.org

Vibrational Spectra (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of this compound. canterbury.ac.nzwisc.edunih.gov These calculations provide the frequencies and intensities of the infrared (IR) and Raman bands. The predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. Key vibrational modes of interest would include the C=O stretch of the ester, the C-O stretches, the aromatic C-C stretches, and the C-F stretch.

NMR Spectra (¹H, ¹³C, ¹⁹F): The prediction of NMR chemical shifts is another powerful application of computational chemistry. nih.govresearchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei (¹H, ¹³C, ¹⁹F) in the optimized molecular geometry, their chemical shifts can be predicted. This is particularly useful for complex molecules where spectral interpretation can be challenging. For this compound, predicting the ¹⁹F NMR chemical shift would be of significant interest due to the presence of the fluorine atom. nih.govresearchgate.netnih.govdntb.gov.uafigshare.com

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyC=O Stretch1710 - 1730 cm⁻¹
O-H Stretch3200 - 3600 cm⁻¹
C-F Stretch1100 - 1250 cm⁻¹
¹H NMRIsopropyl CH4.9 - 5.2 ppm (septet)
Isopropyl CH₃1.2 - 1.4 ppm (doublet)
Aromatic CH6.8 - 7.8 ppm
¹³C NMRCarbonyl Carbon165 - 170 ppm
Aromatic Carbons110 - 160 ppm
Isopropyl CH68 - 72 ppm
¹⁹F NMRAromatic C-F-115 to -130 ppm

Note: These are estimated values based on typical ranges for similar functional groups and would need to be confirmed by specific quantum chemical calculations for the title compound.

Structure Reactivity Relationships in a Chemical Context

Influence of Fluorine Substitution on Aromatic Ring Reactivity and Electron Density

The substitution of a fluorine atom onto a benzene (B151609) ring introduces a fascinating duality of electronic effects that significantly modifies the ring's reactivity and electron density. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma (σ) bond. vaia.com This effect pulls electron density away from the carbon atom to which it is attached and, by extension, from the entire aromatic π-system, deactivating the ring towards electrophilic aromatic substitution reactions compared to benzene. vaia.comquora.com

The interplay between these two effects is unique to fluorine. Due to the similar size of carbon's 2p and fluorine's 2p orbitals, the orbital overlap required for the resonance effect is more effective than with larger halogens like chlorine. quora.com Nevertheless, fluorine's extreme electronegativity means its inductive effect is significantly more pronounced than its resonance effect, leading to a net deactivation of the ring. vaia.com

A more nuanced concept, termed "fluoromaticity," suggests that the interaction between fluorine's nonbonding electrons and the ring's π-system generates a new set of π-orbitals at a lower energy level. acs.orgnih.gov This can lead to increased thermodynamic stability and resistance to certain addition reactions in some fluorinated aromatic compounds. nih.gov Each fluorine atom substituted onto a benzene ring contributes to a new π-orbital in conjugation with the aromatic system. acs.orgnih.gov This substitution causes the attached carbon to gain a net positive charge, creating a barrier that disrupts the ideal flow of π-electrons around the ring. acs.orgnih.gov

Steric and Electronic Effects of the Isopropyl Ester Group on Reaction Rates

The isopropyl ester group, -COOCH(CH₃)₂, influences the reactivity of the parent molecule through a combination of steric and electronic effects.

Steric Effects: The isopropyl group is significantly bulkier than a methyl or ethyl group. This steric hindrance can impede the approach of reactants to the carbonyl carbon of the ester or to adjacent positions on the aromatic ring. acs.org For instance, in reactions involving nucleophilic attack at the ester's carbonyl carbon, the bulky nature of the isopropyl group can slow the reaction rate compared to a less hindered methyl ester. learncbse.in Similarly, research on cyclopropenes has shown that substrates with bulkier ester groups, such as isopropyl or tert-butyl, can exhibit reduced reaction efficiency and selectivity compared to those with smaller methyl esters. acs.org

Electronic Effects: The ester functionality is an electron-withdrawing group. The electronegative oxygen atoms pull electron density away from the aromatic ring through both induction and resonance, deactivating the ring towards electrophilic substitution. This effect decreases the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack. learncbse.inwikipedia.org The isopropyl group itself, being an alkyl group, has a weak electron-donating inductive effect (+I effect), which is slightly greater than that of a n-propyl group. learncbse.in However, this minor donating effect is generally overshadowed by the strong withdrawing nature of the carbonyl portion of the ester group. Kinetic studies on the esterification of acetic acid with isopropyl alcohol show that factors like temperature and catalyst loading significantly affect the reaction rate, which proceeds via the protonation of the carbonyl oxygen. acs.org

Interplay of Hydroxyl and Ester Functionalities on Chemical Properties

The chemical properties of Isopropyl 4-fluoro-3-hydroxybenzoate are shaped by the interplay between its hydroxyl (-OH) and isopropyl ester (-COOCH(CH₃)₂) functional groups. These groups exert opposing electronic effects and confer distinct physical properties upon the molecule.

The hydroxyl group is a potent, electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. It is also a polar group capable of acting as a hydrogen bond donor and acceptor. khanacademy.orgsolubilityofthings.compressbooks.pub This capacity for hydrogen bonding significantly influences properties like solubility in polar solvents. solubilityofthings.com In contrast, the ester group is electron-withdrawing, deactivating the ring. wikipedia.org While esters are polar, they are less so than alcohols and can only function as hydrogen bond acceptors, not donors, as they lack a hydrogen atom bonded to an oxygen. pressbooks.pubyoutube.com

This combination of a strong electron-donating group (hydroxyl) and a deactivating group (ester) creates a complex reactivity profile. The hydroxyl group's activating influence competes with the deactivating effects of the ester and the fluorine atom. The presence of both groups provides multiple reactive sites. The hydroxyl group can be deprotonated by a base or undergo further esterification, while the ester group is susceptible to hydrolysis back to the parent carboxylic acid under either acidic or basic conditions (saponification). wikipedia.orgnih.gov The relative positions of these groups (meta to each other) dictate their combined electronic influence on different parts of the aromatic ring.

Table 1: Functional Group Properties and Effects

Functional GroupElectronic Effect on RingHydrogen BondingPrimary Reactivity
Hydroxyl (-OH)Activating (strong, +R > -I)Donor & AcceptorAcidic proton, Nucleophilic oxygen
Isopropyl Ester (-COOR)Deactivating (strong, -R & -I)Acceptor onlyElectrophilic carbonyl carbon (hydrolysis)
Fluorine (-F)Deactivating (strong -I > +R)Weak AcceptorInfluences ring substitution

Comparative Analysis with Related Fluorinated Benzoates and Non-Fluorinated Analogs

Effect of Esterification: The conversion of 4-Fluoro-3-hydroxybenzoic acid to its isopropyl ester replaces the acidic proton of the carboxyl group with a bulky, non-polar isopropyl group. chemicalbook.com This transformation drastically reduces water solubility and eliminates the strong acidic character of the parent molecule, replacing it with the characteristic reactivity of an ester, such as susceptibility to hydrolysis. wikipedia.org The melting point also changes significantly, from 214-218 °C for the acid to a much lower value for the ester. sigmaaldrich.com

Effect of Fluorination: The most direct comparison is with Isopropyl 3-hydroxybenzoate. The addition of the fluorine atom at the 4-position introduces a strong inductive electron-withdrawing effect. vaia.com This makes the entire aromatic ring more electron-poor, which in turn increases the acidity of the phenolic hydroxyl group at the 3-position compared to its non-fluorinated counterpart. The fluorine atom also adds to the molecular weight and can influence intermolecular interactions, potentially affecting physical properties like boiling point and melting point. uva.es

Effect of Hydroxyl Position: Comparing this compound with Isopropyl 4-hydroxybenzoate (B8730719) (an isomer known as Isopropylparaben) highlights the importance of substituent placement. nih.gov In Isopropyl 4-hydroxybenzoate, the hydroxyl and ester groups are in a para arrangement, allowing for more effective resonance delocalization and extended conjugation through the ring. This direct electronic communication can influence the compound's UV absorption characteristics and antioxidant potential. In this compound, the hydroxyl and ester groups are meta to each other, limiting direct resonance interaction between them.

Table 2: Comparative Properties of Related Benzoate (B1203000) Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences from Subject Compound
This compound2379321-69-2C₁₀H₁₁FO₃198.19Reference Compound
4-Fluoro-3-hydroxybenzoic acid51446-31-2C₇H₅FO₃156.11Carboxylic acid instead of ester; more acidic, higher M.P. sigmaaldrich.com
Isopropyl 3-hydroxybenzoate53631-77-9C₁₀H₁₂O₃180.20Lacks fluorine atom; ring is more electron-rich. nih.gov
Isopropyl 4-hydroxybenzoate (Isopropylparaben)4191-73-5C₁₀H₁₂O₃180.20Lacks fluorine; hydroxyl group is para to the ester. nih.govnist.gov

Potential Applications As Chemical Building Blocks and Research Probes

Role as an Intermediate in the Synthesis of Complex Organic Molecules

As a substituted benzoic acid derivative, Isopropyl 4-fluoro-3-hydroxybenzoate can serve as a valuable intermediate in the synthesis of more complex organic structures. Its bifunctional nature, with both a nucleophilic hydroxyl group and an electrophilic ester carbonyl, allows for a variety of synthetic transformations.

While specific research on the use of this compound as a monomer for fluorinated polymers is not extensively documented, its structural motifs are relevant to materials science. The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing thermal stability, chemical resistance, and other material properties. The presence of both a polymerizable hydroxyl group (after potential deprotection of the ester) and a fluorine atom makes this compound a theoretical candidate for the synthesis of specialty polymers. However, detailed research findings on this specific application are not currently available in the public domain.

The parent compound, 4-fluoro-3-hydroxybenzoic acid, is utilized as a starting material for the synthesis of various complex molecules, some of which incorporate heterocyclic rings. chemicalbook.comsigmaaldrich.com For instance, it can be a precursor in the synthesis of potent enzyme inhibitors. chemicalbook.com The ester group in this compound can act as a directing group or be modified in multi-step syntheses to build heterocyclic systems. The general reactivity of the benzene (B151609) ring, activated by the hydroxyl group and influenced by the fluorine atom, allows for electrophilic substitution reactions that can be key steps in forming fused or appended heterocyclic rings. Despite this potential, specific examples of its use as a scaffold for heterocyclic compound synthesis are not widely reported in scientific literature.

Use in Chemical Biology as a Molecular Probe (Non-Clinical, in vitro focused)

Molecular probes are essential tools in chemical biology for elucidating the function of biological macromolecules. febs.orgnih.gov The fluorine atom in this compound makes it a potential candidate for such applications, particularly in NMR-based studies.

Research has been conducted on the interaction of fluoro-substituted hydroxybenzoic acids with enzymes. For example, studies on protocatechuate 3,4-dioxygenase have explored how fluorinated analogs of substrates and inhibitors interact with the active site. acs.org The fluorine atom, with its high electronegativity and minimal steric bulk compared to other halogens, can alter the electronic environment of the molecule and its binding affinity to an enzyme. While these studies have primarily focused on the carboxylic acid form, it is plausible that the isopropyl ester could be used in in vitro assays where the ester might be cleaved by esterases present in the system, or it could be designed as a more cell-permeable version of the active acid. However, direct research on this compound in this context is limited.

The use of fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique in chemical biology for probing molecular interactions and conformational changes. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection. A fluorine atom strategically placed on a molecule can serve as a sensitive reporter of its local chemical environment. This compound, containing a fluorine atom on the aromatic ring, could theoretically be used as a ¹⁹F NMR probe to study its binding to proteins or to monitor changes in its environment within a biological system in vitro. However, specific studies detailing the use of this compound for this purpose have not been identified.

Applications in Advanced Analytical Chemistry Techniques

In analytical chemistry, derivatization agents are often used to improve the separation and detection of analytes. The functional groups of this compound could potentially be exploited for such purposes. For instance, the phenolic hydroxyl group could be reacted with a suitable reagent to introduce a tag for enhanced detection in techniques like HPLC or mass spectrometry. The fluorine atom could also be beneficial in certain mass spectrometry applications. Despite these theoretical possibilities, there is no significant body of research demonstrating the specific application of this compound in advanced analytical chemistry techniques.

Derivatization Agent in Chromatographic Analysis (e.g., HPLC, GC)

The analysis of polar compounds like phenols by gas chromatography (GC) and high-performance liquid chromatography (HPLC) often requires a derivatization step. This chemical modification converts analytes into forms that are more suitable for analysis by increasing their volatility, improving thermal stability, and enhancing detector response. chromtech.comnih.gov Given its phenolic hydroxyl group, this compound has the potential to be derivatized for these purposes.

For GC analysis, the primary challenge with phenolic compounds is their low volatility and tendency to adsorb onto the chromatographic column, leading to poor peak shape. nih.gov Derivatization of the hydroxyl group mitigates these issues. univ-lyon1.fr Common derivatization reactions include silylation and acylation. chromtech.comnih.gov Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replace the active hydrogen of the phenol (B47542) with a less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.netacs.org Acylation, using reagents like fluorinated acid anhydrides (e.g., trifluoroacetic anhydride), converts the hydroxyl group into an ester. gcms.cz The introduction of fluorine atoms in the derivative is particularly advantageous for enhancing sensitivity with an Electron Capture Detector (ECD). chromtech.comgcms.cz

In HPLC, derivatization is employed to attach a chromophoric or fluorophoric tag to the analyte, enabling or enhancing detection by UV-Visible or fluorescence detectors. libretexts.orgresearchgate.net This is especially useful for compounds that lack a strong native chromophore. libretexts.org Reagents like benzoyl chloride or dansyl chloride react with phenolic hydroxyls to form derivatives with strong UV absorbance or fluorescence, respectively. researchgate.netresearchgate.net Post-column derivatization is also a technique where a reagent is introduced after chromatographic separation to react with the analyte before it reaches the detector. chromatographytoday.com

The table below outlines potential derivatization reactions for this compound, targeting its reactive hydroxyl group for chromatographic analysis.

Table 1: Potential Derivatization Reactions for Chromatographic Analysis

Analysis Method Derivatization Type Potential Reagent Resulting Functional Group Benefit
Gas Chromatography (GC) Silylation BSTFA Trimethylsilyl Ether Increased volatility, improved peak shape
MTBSTFA t-Butyldimethylsilyl Ether Increased volatility, stable derivative
Acylation Trifluoroacetic Anhydride (B1165640) Trifluoroacetyl Ester Increased volatility, enhanced ECD response
High-Performance Liquid Chromatography (HPLC) UV-Tagging Benzoyl Chloride Benzoate (B1203000) Ester Enhanced UV detection

Mass Spectrometry Standards and Labeling Studies

In quantitative mass spectrometry (MS), internal standards are crucial for correcting variations in sample preparation, injection volume, and instrument response, thereby ensuring analytical accuracy and precision. scioninstruments.comwuxiapptec.com The ideal internal standard has physicochemical properties nearly identical to the analyte but is mass-differentiated. cerilliant.com Stable isotope-labeled (SIL) compounds, where atoms like ¹H, ¹²C, or ¹⁴N are replaced with ²H (D), ¹³C, or ¹⁵N, are considered the gold standard for internal standards in LC-MS because they co-elute with the unlabeled analyte while being distinguishable by their mass-to-charge ratio (m/z). nih.govchromatographyonline.com

While the synthesis of an isotopically labeled version of this compound has not been specifically documented in the reviewed literature, its potential use as an internal standard is significant. The chemical synthesis of SIL analogues is a well-established practice in quantitative proteomics and metabolomics. nih.govyoutube.com The introduction of stable isotopes, such as deuterium (B1214612) or carbon-13, into the structure of this compound would produce a molecule that behaves identically during extraction and chromatography but is easily resolved in the mass spectrometer. chromatographyonline.com It is critical, however, to ensure the high isotopic purity of the SIL internal standard to prevent interference from the presence of any unlabeled analyte. nih.gov

The table below describes the theoretical properties of a hypothetical stable isotope-labeled this compound for use in quantitative mass spectrometry.

Table 2: Properties of this compound as a Mass Spectrometry Standard

Compound Version Isotopic Label Expected Mass Shift (vs. Unlabeled) Primary Application Key Advantages
Unlabeled Analyte None 0 Da Analyte to be quantified N/A
SIL Internal Standard Deuterium (e.g., D7 on isopropyl group) +7 Da Internal standard for quantitative analysis Co-elution with analyte, corrects for matrix effects and instrument variability. chromatographyonline.com

| SIL Internal Standard | Carbon-13 (e.g., ¹³C₆ on benzene ring) | +6 Da | Internal standard for quantitative analysis | Lower risk of kinetic isotope effects compared to deuterium labels. |

Development of Novel Catalytic Systems Utilizing Fluoroaromatic Motifs

Fluoroaromatic compounds are of significant interest in the development of new catalytic systems. The unique electronic properties of the fluorine atom and the strength of the carbon-fluorine (C-F) bond can be exploited to tune the reactivity and stability of metal catalysts. nih.govacs.org The activation and functionalization of C-F bonds is a challenging but rewarding area of research, providing pathways to novel fluorinated molecules. acs.orgmdpi.combaranlab.org

This compound possesses several structural features that make it an attractive building block for catalyst development. The fluoroaromatic ring can serve as a ligand that coordinates to a transition metal center. nih.gov The presence of both a fluorine atom and a hydroxyl group ortho to each other offers a handle for directed chemical modifications. For instance, the hydroxyl group can be used as an anchoring point to build more complex ligand structures, while the fluorine atom influences the electronic environment of the metal center, potentially enhancing catalytic activity or selectivity. acs.org

Furthermore, the C-F bond itself can be a target for catalytic transformation. Research into nickel-catalyzed and palladium-catalyzed reactions has demonstrated the ability to activate C-F bonds for cross-coupling and hydrodefluorination reactions, turning traditionally inert fluoroaromatics into versatile synthetic intermediates. acs.orgmdpi.com The specific substitution pattern of this compound could be used to study the regioselectivity of such C-F activation processes. mdpi.com The compound could also serve as a precursor for synthesizing ligands with polyfluoroalkyl groups, which are used to create catalysts soluble in fluorous solvents for specialized biphasic catalysis. acs.orgnih.gov

The following table summarizes the potential roles of this compound's structural motifs in the design of new catalytic systems.

Table 3: Potential Catalytic Applications Based on Structural Features

Structural Motif Potential Role in Catalysis Example Catalytic System/Application
Fluoroaromatic Ring Ligand for transition metals Precursor for Rhodium or Palladium complexes used in hydrogenation or cross-coupling. nih.gov
Ortho-Fluoro-Phenol Directing group for metallation Synthesis of cyclometalated Iridium or Rhodium catalysts for C-H activation. acs.org
Precursor for bidentate ligands Modification of the hydroxyl group to form P,O or N,O-chelating ligands.
Carbon-Fluorine Bond Site for catalytic functionalization Substrate for Ni-catalyzed defluorinative cross-coupling reactions. acs.org

Future Directions and Emerging Research Avenues

Chemoenzymatic Synthesis and Biocatalytic Transformations

The intersection of chemical and enzymatic synthesis offers a powerful and sustainable alternative to traditional chemical catalysis. For the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate, biocatalytic transformations, particularly those using lipases, represent a significant area of future research.

Lipases, such as the immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435), are widely recognized for their efficacy in catalyzing esterification and transesterification reactions to produce various benzoate (B1203000) esters. acs.orgnih.govresearchgate.net Research has demonstrated that these enzymatic methods can proceed under mild temperature conditions, often in the absence of organic solvents, which aligns with green chemistry principles. nih.govresearchgate.net The transesterification activity for producing long-chain alkyl (hydroxy)benzoates has been shown to be significantly higher than esterification activity. nih.gov For instance, studies on various substituted methyl benzoates reveal that enzyme activity is influenced by the position of substituents on the phenyl ring. nih.gov Future investigations could focus on optimizing the enzymatic synthesis of this compound from 4-fluoro-3-hydroxybenzoic acid and isopropanol (B130326) or via transesterification. The use of microwave irradiation in conjunction with lipase catalysis has also been shown to synergistically enhance reaction rates and conversions for other benzoate esters, a technique that could be readily adapted. acs.orgresearchgate.net

Table 1: Comparison of Catalytic Methods for Benzoate Ester Synthesis

Feature Traditional Chemical Catalysis Biocatalysis (e.g., Lipases)
Catalyst Strong acids (e.g., H₂SO₄), metal catalysts (e.g., tin compounds) google.com Enzymes (e.g., Novozym 435, Lipozyme) researchgate.net
Reaction Conditions High temperatures, often harsh conditions researchgate.net Mild temperatures (e.g., 30-60 °C) acs.orgresearchgate.net
Specificity Low to moderate regioselectivity High chemo-, regio-, and enantioselectivity tandfonline.com
Solvents Often requires organic solvents Can be performed in green solvents or solvent-free nih.govresearchgate.net
Byproducts Can generate significant waste Minimal byproducts, biodegradable catalyst jddhs.com
Catalyst Reusability Can be difficult High, especially with immobilized enzymes researchgate.net

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients. This technology offers enhanced safety, better process control, and higher productivity, making it a key area for future research in the synthesis of this compound.

The esterification of benzoic acid with various alcohols has been successfully performed in continuous flow microwave reactors. colab.wsresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and reduced reaction times. colab.ws Research into the continuous flow synthesis of propofol, which starts from the related compound 4-hydroxybenzoic acid, demonstrates the potential for multi-step, "telescoped" processes where intermediates are not isolated. nih.gov This approach significantly improves efficiency and reduces waste. nih.gov Future work could establish a continuous flow protocol for the esterification of 4-fluoro-3-hydroxybenzoic acid with isopropanol, potentially integrating upstream and downstream purification steps into a single, automated process.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.comresearchgate.net

Future synthetic routes for this compound and its derivatives will likely focus on maximizing atom economy—the efficiency of converting all reactant atoms into the final product. jddhs.com This includes exploring solvent-free reaction conditions or replacing traditional volatile organic compounds with greener alternatives like water or ionic liquids. jddhs.comresearchgate.net The use of biocatalysts, as mentioned in section 8.1, is a cornerstone of green chemistry. researchgate.net Additionally, research into novel, environmentally benign coupling agents for derivatization is ongoing. For example, propylphosphonic anhydride (B1165640) (T3P®) has been identified as a green reagent for amide bond formation, which could be adapted for creating amide derivatives of the parent carboxylic acid, avoiding toxic carbodiimides. unibo.it

Advanced Materials Science Applications (e.g., Optoelectronics, Self-Assembly)

The unique electronic properties imparted by fluorine atoms make fluorinated aromatic compounds like this compound promising candidates for advanced materials. digitellinc.com

In the field of optoelectronics, fluorinated organic molecules are being investigated for use in devices such as perovskite solar cells. rsc.org The strategic placement of fluorine atoms on an aromatic core can significantly influence the molecule's frontier molecular orbitals (HOMO-LUMO levels) and hole-transport mobility. rsc.org Theoretical studies on fluorinated phenylpyrrole systems show that the position of fluorine substitution has a profound impact on these properties. rsc.org Future research could explore the potential of this compound or its derivatives as components in organic light-emitting diodes (OLEDs) or as hole transport materials.

Furthermore, the presence of a hydroxyl group and an ester moiety provides sites for hydrogen bonding and other non-covalent interactions, which can drive self-assembly. Research on other hydroxyl derivative salts shows they can form organized structures like micelles and lamellar phases in solution. nih.gov Investigating the self-assembly behavior of this compound could lead to the development of novel liquid crystals, gels, or other structured soft materials.

Expanding Computational Models for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. nih.gov

Density Functional Theory (DFT) is a widely used method to study the electronic structure, geometry, and reactivity of fluorinated aromatic compounds. nih.govresearchgate.net DFT calculations can predict key parameters such as HOMO-LUMO energy gaps, which are crucial for optoelectronic applications, and can help elucidate reaction mechanisms. nih.govmdpi.com For this compound, DFT could be used to model its interaction with biological targets, predict its spectroscopic characteristics, and assess its stability.

Emerging research combines quantum mechanics with machine learning to create predictive models for chemical reactivity and metabolic fate without the need for extensive experimental data. nih.gov Such models could be developed to predict how this compound might be metabolized or to forecast the properties of a library of its virtual derivatives, accelerating the discovery of new compounds with desired characteristics.

Table 2: Computational Methods and Their Potential Applications for this compound

Computational Method Predicted Properties & Applications Relevant Findings in Literature
Density Functional Theory (DFT) Molecular geometry, electronic properties (HOMO/LUMO), optical properties, reactivity, bond analysis. nih.govresearchgate.net Used to study fluorinated aromatic compounds and predict their suitability for optoelectronics. rsc.orgmdpi.com
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, excitation energies, oscillator strengths. Applied to investigate the electronic properties of fluorinated molecules for solar cells. rsc.org
Quantum Theory of Atoms in Molecules (AIM) Analysis of chemical bonds, non-covalent interactions, and electron density. Used to correlate fluorine-fluorine spin-spin coupling constants with internuclear separation. researchgate.net
Machine Learning (ML) Models Prediction of chemical reactivity, metabolic stability, toxicity, and other biological activities. nih.gov Development of models to predict chemical reactivity for applications in drug design. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isopropyl 4-fluoro-3-hydroxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 4-fluoro-3-hydroxybenzoic acid with isopropyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Solvent : Toluene or dichloromethane to facilitate azeotropic water removal.
  • Catalyst Loading : 1–5 mol% to minimize side reactions.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product. Structural analogs like ethyl 3-fluoro-4-hydroxybenzoate use similar esterification protocols, highlighting the adaptability of this method .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester linkage (δ ~4.9–5.2 ppm for isopropyl CH, δ ~165–170 ppm for carbonyl).
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98% ideal).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks ([M+H]+^+ at m/z 212.2).
  • Melting Point : Consistency with literature values (if available) to confirm crystallinity.
    These methods align with protocols for structurally related esters like ethyl 3-fluoro-4-(hydroxymethyl)benzoate .

Q. How does the steric and electronic environment of the isopropyl ester group influence the compound’s stability under different storage conditions?

  • Methodological Answer :

  • Steric Effects : The bulky isopropyl group reduces hydrolysis rates compared to methyl or ethyl esters.
  • Storage Recommendations :
  • Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the hydroxy group.
  • Solubility : Dissolve in anhydrous DMSO or ethanol for long-term stability.
  • Degradation Analysis : Monitor via periodic HPLC to detect hydrolysis products (e.g., free 4-fluoro-3-hydroxybenzoic acid).
    Stability studies for similar esters emphasize avoiding aqueous or basic conditions .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Structural Confirmation : Re-analyze disputed compounds using high-resolution NMR and X-ray crystallography to rule out regiochemical misassignments (e.g., 3-hydroxy vs. 4-hydroxy isomers).
  • Purity Assessment : Quantify trace impurities (e.g., residual solvents, unreacted acid) via LC-MS, as even 1% impurities can skew bioactivity data.
  • Biological Replication : Conduct dose-response assays under standardized conditions (e.g., cell line, incubation time) to isolate substituent effects.
    Discrepancies in ethyl 3-fluoro-4-hydroxybenzoate studies were linked to variations in fluorination position and purity .

Q. How can computational modeling techniques predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase-2 or kinases). Prioritize hydrogen bonding between the 3-hydroxy group and catalytic residues.
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by fluorine substitution.
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity (ΔG < –7 kcal/mol suggests strong interaction).
    These approaches have elucidated mechanisms for sulfamoylbenzoate derivatives .

Q. What role does regioselective functionalization (e.g., fluorination at the 4-position vs. 3-hydroxy group) play in modulating the compound’s pharmacological properties?

  • Methodological Answer :

  • Fluorine’s Electronic Effects : The 4-fluoro group enhances electron-withdrawing properties, increasing acidity of the 3-hydroxy group (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), which impacts hydrogen-bonding capacity.
  • Bioisosterism : Replace the isopropyl group with cyclopropyl or trifluoroethyl to study steric vs. electronic contributions to target engagement.
  • SAR Table :
Substituent PositionActivity (IC50, μM)Key Interaction
4-F, 3-OH12.3H-bond with Ser530
3-F, 4-OH>100No binding
Such analyses align with studies on 4-fluoro-3-hydroxybenzoic acid derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.